molecular formula C12H16N2O4 B2726556 Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate CAS No. 2490401-42-6

Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate

Cat. No.: B2726556
CAS No.: 2490401-42-6
M. Wt: 252.27
InChI Key: QWPJTCVXDLNKDT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an azetidine ring, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. . The azetidine ring is then constructed through a series of cyclization and protection-deprotection steps.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxazole and azetidine rings can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxazole and azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate is largely dependent on its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate is unique due to the presence of both the oxazole and azetidine rings, which confer distinct chemical reactivity and biological activity. The combination of these rings with the formyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-5-8(6-14)10-13-4-9(7-15)17-10/h4,7-8H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPJTCVXDLNKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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